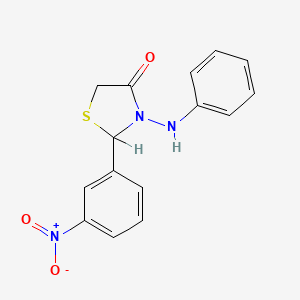
3-Anilino-2-(m-nitrophenyl)-4-thiazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Anilino-2-(m-nitrophenyl)-4-thiazolidinone is a synthetic organic compound belonging to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-2-(m-nitrophenyl)-4-thiazolidinone typically involves the reaction of aniline, m-nitrobenzaldehyde, and thioglycolic acid. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as piperidine or acetic acid. The general reaction scheme is as follows:
- Aniline reacts with m-nitrobenzaldehyde to form an imine intermediate.
- The imine intermediate undergoes cyclization with thioglycolic acid to form the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Anilino-2-(m-nitrophenyl)-4-thiazolidinone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Cyclization: The thiazolidinone ring can be further modified through cyclization reactions with other reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Cyclization: Various cyclizing agents depending on the desired modification
Major Products
Reduction: 3-Anilino-2-(m-aminophenyl)-4-thiazolidinone
Substitution: Halogenated derivatives of the original compound
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential use as a lead compound in the development of new drugs.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Anilino-2-(m-nitrophenyl)-4-thiazolidinone would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial cell wall synthesis or disrupt protein function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-Anilino-2-phenyl-4-thiazolidinone: Lacks the nitro group, which may affect its biological activity.
3-Anilino-2-(p-nitrophenyl)-4-thiazolidinone: Has a nitro group in the para position, which could influence its reactivity and properties.
Uniqueness
3-Anilino-2-(m-nitrophenyl)-4-thiazolidinone is unique due to the presence of the nitro group in the meta position, which can significantly impact its chemical reactivity and biological activity compared to other thiazolidinone derivatives.
Properties
CAS No. |
74008-09-6 |
|---|---|
Molecular Formula |
C15H13N3O3S |
Molecular Weight |
315.3 g/mol |
IUPAC Name |
3-anilino-2-(3-nitrophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H13N3O3S/c19-14-10-22-15(11-5-4-8-13(9-11)18(20)21)17(14)16-12-6-2-1-3-7-12/h1-9,15-16H,10H2 |
InChI Key |
AKFJWHDQTOMVCG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC(=CC=C2)[N+](=O)[O-])NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



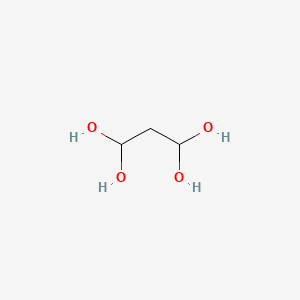
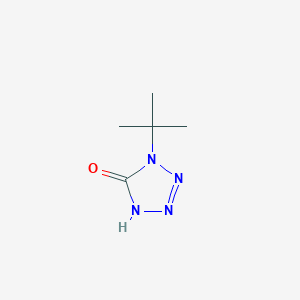
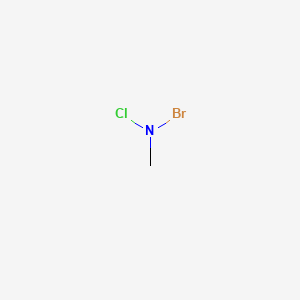

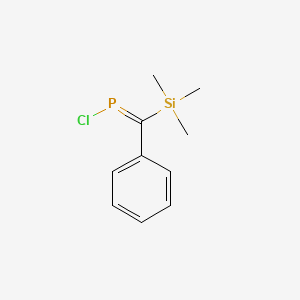

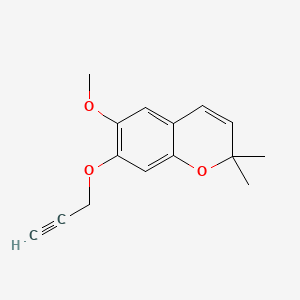
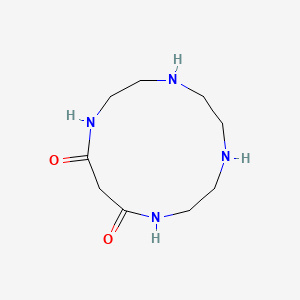
![2-Amino-3-[(4-methoxyphenyl)methylsulfinyl]propanoic acid](/img/structure/B14458187.png)

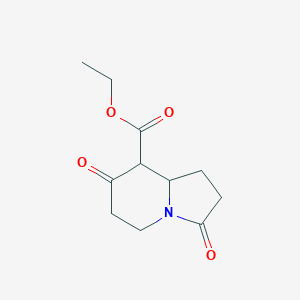
![Perfluoro(1-oxaspiro[4.4]nonane)](/img/structure/B14458203.png)

